Proanthocyanidin
Overview
Description
Proanthocyanidins are a class of polyphenols found in many plants, such as cranberry, blueberry, and grape seeds . They are oligomeric flavonoids, many of which are oligomers of catechin and epicatechin and their gallic acid esters . They give the fruit or flowers of many plants their red, blue, or purple colors . They were first studied for their importance as plant pigments . These compounds have anti-inflammatory properties and may help prevent cancer .
Synthesis Analysis
Proanthocyanidins are an important and widely spread class of natural products with various bioactivities . The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures . The study of PA biosynthesis has been active for decades, and progress has been drastically accelerated since the discovery of key enzymes such as Anthocyanidin Reductase (ANR), Leucoanthocyanidin Reductase (LAR), and key transcription factors .Chemical Reactions Analysis
Proanthocyanidins (PAC) are an important and widely spread class of natural products with various bioactivities . The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures .Physical and Chemical Properties Analysis
The oligomeric proanthocyanidin is easily soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid and ethyl acetate, and is insoluble in weak polar solvents such as petroleum ether, chloroform and benzene .Scientific Research Applications
Proanthocyanidins exhibit inhibitory effects on tyrosinase activity, suggesting potential applications in food and medicine industries, especially in products targeting pigmentation issues (Chai et al., 2017).
These compounds have been identified as effective tyrosinase inhibitors, potentially useful in pharmaceutical, insecticides, and preservative fields (Chai et al., 2017).
In dentistry, proanthocyanidin has shown to improve shear bond strength at the composite resin-dentin interface, indicating potential for enhancing dental restorations (Khalid et al., 2020).
Proanthocyanidins possess various pharmacological properties, such as antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial effects, suggesting broad applications in healthcare and nutrition (Rauf et al., 2019).
Their unique biochemical properties and therapeutic potential in cancer chemoprevention, anti-inflammatory, anti-diabetic effects, and antimicrobial activity present promising opportunities in medicine and agriculture (Xu et al., 2012).
Proanthocyanidins exhibit strong antioxidative activities, which have shown potential in preventing diseases related to reactive oxygen species, such as atherosclerosis, gastric ulcer, and diabetes (Ariga, 2004).
Their effects on nutrient absorption and digestive enzyme activity in mice demonstrate potential implications in nutrition and dietary supplementation (Zhong et al., 2018).
Proanthocyanidins' involvement in lipid metabolism and aging-associated diseases provides a basis for their use in managing these conditions (Nie & Stürzenbaum, 2019).
Their antioxidant activity and potential roles in improving vascular health, modulating inflammation, and cancer processes underline their significance in health and disease management (Beecher, 2004).
Proanthocyanidins' antioxidative, anti-inflammatory, immunomodulatory, and antitumor activities, particularly in oxidative stress-related diseases, highlight their therapeutic potential (Yang et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCOVZKLAXXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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